N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of difluoromethoxy, phenyl, pyrazolyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxyphenyl with difluoromethylating agents under basic conditions to introduce the difluoromethoxy group.
Synthesis of the pyrazolyl-pyrimidinyl intermediate: This involves the construction of the pyrazolyl and pyrimidinyl rings through cyclization reactions using appropriate starting materials.
Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the pyrazolyl-pyrimidinyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and pyrazolyl-pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxyphenyl group but lacks the pyrazolyl-pyrimidinyl moiety.
4-(Difluoromethoxy)phenylacetic acid: Contains the difluoromethoxyphenyl group with an acetic acid moiety instead of the pyrazolyl-pyrimidinyl group.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethoxy and pyrazolyl-pyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19F2N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H19F2N5O2S/c1-3-26-12(2)15(10-23-26)16-8-9-22-19(25-16)29-11-17(27)24-13-4-6-14(7-5-13)28-18(20)21/h4-10,18H,3,11H2,1-2H3,(H,24,27) |
InChI Key |
NGMVZCOQTTURTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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